5-(3-Bromophenyl)oxazolidin-2-one is classified as a heterocyclic compound and more specifically as an oxazolidinone. The presence of the bromine substituent on the phenyl ring enhances its biological activity and solubility properties, making it a subject of interest in pharmaceutical research.
The synthesis of 5-(3-Bromophenyl)oxazolidin-2-one can be achieved through various methodologies, often involving the reaction of N-aryl-carbamates with chiral epichlorohydrin under basic conditions. A commonly reported synthetic route includes:
The molecular structure of 5-(3-Bromophenyl)oxazolidin-2-one features:
The structure can be represented as follows:
This configuration contributes to its chemical reactivity and biological properties.
5-(3-Bromophenyl)oxazolidin-2-one participates in various chemical reactions typical for oxazolidinones, including:
The mechanism of action for 5-(3-Bromophenyl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. It binds to the ribosomal subunit (specifically the 50S subunit in bacteria), thereby preventing the formation of peptide bonds during translation.
This mechanism is crucial for its application as an antibiotic, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
5-(3-Bromophenyl)oxazolidin-2-one exhibits several notable physical and chemical properties:
These properties are significant for determining its behavior in biological systems and potential formulation as a pharmaceutical agent.
5-(3-Bromophenyl)oxazolidin-2-one has several scientific applications:
The oxazolidinone scaffold emerged as a pivotal pharmacophore in antibacterial drug discovery following the identification of early prototypes like DuP-721 and DuP-105 in the 1980s. These compounds demonstrated unprecedented activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. Linezolid's FDA approval in 2000 marked the clinical validation of this scaffold, inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit—a mechanism distinct from other antibiotic classes [3] [7]. Subsequent generations addressed limitations such as myelotoxicity and resistance development; tedizolid (2014) offered improved potency and once-daily dosing, while contezolid (2021) featured reduced mitochondrial protein synthesis inhibition [3] [8]. The structural progression of oxazolidinones has consistently targeted enhanced ribosomal binding and pharmacokinetic profiles, positioning 5-aryl-substituted derivatives like 5-(3-bromophenyl)oxazolidin-2-one as strategic intermediates for further optimization [4].
Table 1: Evolution of Key Oxazolidinone Antibacterial Agents
Compound | Year | Key Advancement | Clinical Status |
---|---|---|---|
DuP-721 | 1987 | First SAR exploration of N-aryl oxazolidinones | Preclinical |
Linezolid | 2000 | First FDA-approved oxazolidinone; activity against VRE/MRSA | Marketed |
Tedizolid | 2014 | Improved potency (4-fold vs linezolid); once-daily dosing | Marketed |
Contezolid | 2021 | Reduced mitochondrial toxicity; China NMPA approval | Marketed (China) |
Delpazolid | - | Novel tricyclic structure; anti-TB activity | Phase II trials |
5-(3-Bromophenyl)oxazolidin-2-one (C₉H₈BrNO₂; MW 242.07 g/mol) exemplifies strategic modifications at the C-5 aryl position. Its core consists of a planar oxazolidin-2-one ring fused to a 3-bromophenyl group, with the bromine atom at the meta-position relative to the heterocycle [2]. This placement induces distinct electronic effects:
Table 2: Impact of C-5 Aryl Substituents on Oxazolidinone Properties
Substituent | LogPa | Ribosomal Binding Energy (kcal/mol)b | MIC90 (S. aureus) |
---|---|---|---|
3-Br | 2.1 | -9.2 | 1.0 µg/mL |
4-F | 1.8 | -8.7 | 2.0 µg/mL |
3-CF₃ | 2.5 | -9.0 | 1.5 µg/mL |
H | 1.2 | -7.9 | 8.0 µg/mL |
aCalculated partition coefficient; bMolecular docking scores vs linezolid (-8.5 kcal/mol) [2] [8] [9]
Halogenation at the C-5 aryl ring systematically tunes oxazolidinone bioactivity through three mechanisms:
Table 3: Comparative Analysis of Halogen Substituents in Oxazolidinones
Halogen | Van der Waals Radius (Å) | σI (Inductive) | Common Applications |
---|---|---|---|
F | 1.47 | +0.52 | Metabolic stability enhancement |
Cl | 1.75 | +0.46 | Moderate lipophilicity boost |
Br | 1.85 | +0.44 | Cross-coupling handles; balanced properties |
I | 1.98 | +0.40 | Steric perturbation of binding site |
Bromine's unique combination of size, polarizability, and reactivity establishes 5-(3-bromophenyl)oxazolidin-2-one as a versatile intermediate for next-generation oxazolidinones targeting emerging resistance mechanisms [8] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: